Axitinib

Description

Properties

IUPAC Name |

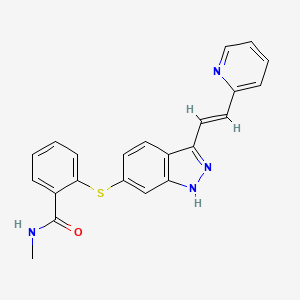

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITAVMQDGBJQJZ-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049049 | |

| Record name | Axitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL. | |

| Record name | Axitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

319460-85-0 | |

| Record name | Axitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319460-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Axitinib [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319460850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Axitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Axitinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Axitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AXITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LVQ0YUXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Axitinib's Core Mechanism of Action in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis.[1][2] By competitively binding to the ATP-binding site of VEGFR-1, -2, and -3, Axitinib effectively blocks downstream signaling pathways crucial for the proliferation, migration, and survival of endothelial cells.[3] This targeted inhibition of angiogenesis makes Axitinib a critical therapeutic agent in the treatment of various solid tumors, most notably advanced renal cell carcinoma (RCC).[3] This guide provides an in-depth technical overview of Axitinib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Molecular Targets and Inhibitory Potency

Axitinib's primary mechanism of action is the potent and selective inhibition of VEGFR tyrosine kinases 1, 2, and 3.[1] It also demonstrates inhibitory activity against other tyrosine kinases at nanomolar concentrations, including platelet-derived growth factor receptor β (PDGFRβ) and c-Kit.[4] However, pharmacokinetic and pharmacodynamic analyses suggest that at clinical exposures, its primary activity is as a VEGFR tyrosine kinase inhibitor.[5]

Data Presentation: Inhibitory Concentrations of Axitinib

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Axitinib against its key molecular targets, as determined by various in vitro cellular assays.

| Target | Cell Type | IC50 (nM) | Reference(s) |

| VEGFR-1 | Porcine Aorta Endothelial (PAE) Cells | 0.1 | [4] |

| VEGFR-2 | Porcine Aorta Endothelial (PAE) Cells | 0.2 | [4][6] |

| VEGFR-3 | Porcine Aorta Endothelial (PAE) Cells | 0.1 - 0.3 | [4] |

| PDGFRβ | Porcine Aorta Endothelial (PAE) Cells | 1.6 | [4][6] |

| c-Kit | Porcine Aorta Endothelial (PAE) Cells | 1.7 | [4] |

| Murine VEGFR-2 (Flk-1) | NIH-3T3 Cells | 0.18 | [6] |

Inhibition of Angiogenic Signaling Pathways

VEGF binding to its receptors on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[7] This initiates a cascade of downstream signaling events that are central to the angiogenic process. Axitinib's inhibition of VEGFR phosphorylation effectively halts these cascades.

The primary signaling pathways affected by Axitinib include:

-

Phospholipase C-γ (PLCγ) -> Protein Kinase C (PKC) -> Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is a major driver of endothelial cell proliferation.[8][9] Axitinib's blockade of VEGFR-2 prevents the activation of this cascade.[5]

-

Phosphatidylinositol 3-kinase (PI3K) -> Akt (Protein Kinase B) -> Endothelial Nitric Oxide Synthase (eNOS) Pathway: This pathway is critical for endothelial cell survival and vascular permeability.[5][8] Axitinib has been shown to block VEGF-mediated downstream signaling through eNOS and Akt.[5]

Visualization: Axitinib's Inhibition of VEGFR Signaling

Caption: Axitinib inhibits VEGFR autophosphorylation, blocking downstream signaling.

Cellular and In Vivo Effects of Axitinib

The inhibition of these signaling pathways translates into significant anti-angiogenic effects at the cellular and organismal levels.

-

Inhibition of Endothelial Cell Proliferation, Survival, and Migration: Axitinib has been demonstrated to inhibit VEGF-stimulated survival of Human Umbilical Vein Endothelial Cells (HUVECs).[10] It also impairs the migration of endothelial cells, a critical step in the formation of new blood vessels.[11]

-

Inhibition of Endothelial Tube Formation: In vitro assays show that Axitinib blocks the ability of endothelial cells to form capillary-like structures.[5]

-

Reduction of Tumor Angiogenesis and Growth in Vivo: In preclinical models, oral administration of Axitinib leads to a dose-dependent inhibition of tumor growth.[5] This anti-tumor efficacy is associated with a reduction in microvessel density, decreased vascular permeability, and an increase in tumor cell apoptosis.[5][12]

Experimental Protocols

The characterization of Axitinib's mechanism of action relies on a suite of standardized in vitro and in vivo assays.

Cellular Receptor Kinase Phosphorylation Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific receptor tyrosine kinase in a cellular context.

Methodology:

-

Cell Seeding: Porcine aorta endothelial (PAE) cells overexpressing the target receptor (e.g., VEGFR-2, PDGFRβ, c-Kit) are seeded in 96-well plates.[4]

-

Plate Coating: ELISA capture plates are prepared by coating them with an antibody specific to the target receptor.[4]

-

Compound Treatment: Cells are treated with a range of Axitinib concentrations for a specified duration (e.g., 1 hour at 37°C).[5]

-

Ligand Stimulation: Cells are then stimulated with the corresponding growth factor (e.g., VEGF-A for VEGFR-2) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.[5]

-

Cell Lysis and Lysate Transfer: The cells are lysed, and the lysates are transferred to the antibody-coated ELISA plates.

-

Detection: The amount of phosphorylated receptor captured by the antibody is quantified using a detection antibody that recognizes the phosphorylated tyrosine residues, followed by a colorimetric or chemiluminescent substrate.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Visualization: Cellular Receptor Kinase Phosphorylation Assay Workflow

Caption: Workflow for determining the IC50 of Axitinib on receptor phosphorylation.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cells (e.g., HUVECs) are seeded in 96-well plates at a specific density.[4]

-

Compound Treatment: After a 24-hour incubation to allow for cell attachment, the cells are treated with a range of Axitinib concentrations.[4]

-

Incubation: The cells are incubated with the compound for a defined period (e.g., 72 hours).[4]

-

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by metabolically active cells. The absorbance is then measured at a specific wavelength.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values can be determined.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Tumor Cell Implantation: Human tumor cells (e.g., M24met melanoma cells) are implanted into immunocompromised mice (e.g., severe combined immunodeficient mice).[13]

-

Tumor Growth: Tumors are allowed to grow to a specified size.[13]

-

Compound Administration: Axitinib is administered to the mice, typically orally, at various doses and schedules.[5]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, which can include immunohistochemistry for microvessel density (e.g., CD31 staining), cell proliferation (e.g., Ki-67 staining), and apoptosis (e.g., caspase-3 staining).[5]

Conclusion

Axitinib's mechanism of action is centered on its potent and selective inhibition of VEGFRs, leading to the disruption of key signaling pathways that drive angiogenesis. This targeted approach effectively reduces tumor vascularization and growth, providing a significant therapeutic benefit in the treatment of advanced cancers. The experimental methodologies detailed herein are fundamental to the continued investigation and development of TKIs in oncology.

References

- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

Axitinib Signaling Pathway Modulation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that has become a significant agent in the therapeutic arsenal against various malignancies, most notably advanced renal cell carcinoma (RCC).[1][2] Its primary mechanism of action involves the targeted inhibition of vascular endothelial growth factor receptors (VEGFRs), key mediators of tumor angiogenesis.[3][4] By disrupting the signaling cascades that drive the formation of new blood vessels, Axitinib effectively curtails tumor growth, progression, and metastasis.[5][6] This technical guide provides a comprehensive overview of the molecular pathways modulated by Axitinib in cancer cells, detailed experimental protocols for its study, and quantitative data on its efficacy.

Core Mechanism of Action and Signaling Pathway Modulation

Axitinib exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the intracellular domain of several receptor tyrosine kinases (RTKs).[2][7] This action blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

The primary targets of Axitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3): These are the principal targets through which Axitinib mediates its anti-angiogenic effects.[1][4] Inhibition of VEGFRs in endothelial cells leads to a reduction in their proliferation, migration, and tube formation, ultimately suppressing the development of new blood vessels that supply tumors with essential nutrients and oxygen.[8][9]

-

Platelet-Derived Growth Factor Receptor (PDGFRβ): Axitinib also exhibits inhibitory activity against PDGFRβ, which is involved in tumor growth and angiogenesis.[8][10]

-

c-KIT (Stem Cell Factor Receptor): Inhibition of c-KIT by Axitinib is another aspect of its multi-targeted approach, contributing to its anti-tumor activity in certain cancer types where this receptor is aberrantly activated.[8][11]

The blockade of these receptors by Axitinib leads to the downregulation of major intracellular signaling cascades, including:

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival. By inhibiting VEGFR and PDGFR, Axitinib prevents the activation of Ras and the subsequent phosphorylation cascade involving Raf, MEK, and ERK. The downregulation of p-ERK is a key indicator of Axitinib's activity.

-

The PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Axitinib's inhibition of upstream RTKs leads to reduced activation of PI3K and consequently, the phosphorylation of Akt and mTOR. This results in decreased protein synthesis and cell proliferation.[12]

The following diagram illustrates the primary signaling pathways modulated by Axitinib.

Figure 1: Axitinib Signaling Pathway Inhibition.

Quantitative Data on Axitinib's Efficacy

The inhibitory activity of Axitinib has been quantified across various targets and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: Axitinib IC50 Values for Key Tyrosine Kinase Targets

| Target | IC50 (nM) | Cell Line/System | Reference |

| VEGFR-1 | 0.1 | Porcine Aortic Endothelial Cells | [8] |

| VEGFR-2 | 0.2 | Porcine Aortic Endothelial Cells | [1][8] |

| VEGFR-3 | 0.1-0.3 | Porcine Aortic Endothelial Cells | [1][8] |

| PDGFRβ | 1.6 | Porcine Aortic Endothelial Cells | [1][8] |

| c-Kit | 1.7 | Porcine Aortic Endothelial Cells | [1][8] |

Table 2: Axitinib IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |

| A-498 | Renal Cell Carcinoma | 13.6 µM | 96 hours | [3][13] |

| Caki-2 | Renal Cell Carcinoma | 36 µM | 96 hours | [3][13] |

| GB1B | Glioblastoma | 3.58 µM | 72 hours | [14] |

| GB1B | Glioblastoma | 2.21 µM | 7 days | [14] |

| SH-SY5Y | Neuroblastoma | 274 nM | 72 hours | [4][8] |

| IGR-NB8 | Neuroblastoma | 849 nM | 72 hours | [4][8] |

| IGR-N91 | Neuroblastoma | >10,000 nM | 72 hours | [4][8] |

| HUVEC (non-VEGF stimulated) | Endothelial | 573 nM | 72 hours | [4][8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of Axitinib on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Axitinib (dissolved in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of Axitinib in complete medium. The final concentrations should typically range from nanomolar to micromolar, depending on the cell line's sensitivity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Axitinib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Materials:

-

Cancer cell lines

-

Axitinib

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of Axitinib and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blotting for Phosphorylated ERK (p-ERK)

This technique is used to detect the levels of phosphorylated ERK, a key downstream effector in the MAPK pathway, to assess the inhibitory effect of Axitinib.[20][21][22]

Materials:

-

Cancer cell lines

-

Axitinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with Axitinib as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK and the loading control to ensure equal protein loading.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[9][23]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or a similar basement membrane extract

-

96-well plates

-

Axitinib

Protocol:

-

Thaw the Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of Axitinib or a vehicle control.

-

Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well.

-

Incubate the plate at 37°C for 4-18 hours.

-

Examine the formation of tube-like structures using a light microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the efficacy of Axitinib in cancer cells.

Figure 2: Experimental Workflow for Axitinib Evaluation.

Conclusion

Axitinib represents a cornerstone in the targeted therapy of cancers driven by aberrant angiogenesis. Its potent and selective inhibition of VEGFRs, along with its activity against other key RTKs, leads to the effective suppression of critical cancer-promoting signaling pathways. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Axitinib and similar multi-targeted kinase inhibitors. Understanding the intricate molecular interactions and having standardized methodologies are paramount for the continued development of more effective and personalized cancer therapies.

References

- 1. dovepress.com [dovepress.com]

- 2. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Specific Phosphorylation of VEGFR2 Is Mediated by Receptor Trafficking: Insights from a Computational Model | PLOS Computational Biology [journals.plos.org]

- 7. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. ibidi.com [ibidi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells-A View towards Second Line Renal Cell Carcinoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. assaygenie.com [assaygenie.com]

- 18. researchgate.net [researchgate.net]

- 19. Exploring the multifaceted antitumor activity of axitinib in lung carcinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cellbiolabs.com [cellbiolabs.com]

Initial Preclinical Studies of Axitinib Efficacy: A Technical Guide

This technical guide provides an in-depth overview of the initial preclinical studies that established the efficacy of Axitinib, a potent and selective second-generation tyrosine kinase inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental designs.

Core Mechanism of Action

Axitinib is a small molecule inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) at subnanomolar concentrations.[1][2][3] By binding to the ATP-binding site of these receptors, Axitinib inhibits their autophosphorylation, effectively blocking the downstream signaling pathways that are crucial for angiogenesis—the formation of new blood vessels.[4] This anti-angiogenic activity is central to its anti-tumor effects, as it deprives tumors of the necessary blood supply for growth and metastasis.[4] In addition to its potent activity against VEGFRs, Axitinib also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-KIT at nanomolar concentrations.[1][5]

In Vitro Efficacy

The initial preclinical evaluation of Axitinib involved a series of in vitro assays to determine its potency and selectivity against various cancer cell lines. These studies were critical in establishing the dose-dependent cytotoxic and anti-proliferative effects of the drug.

Summary of In Vitro Data

| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Maximum Growth Inhibition (%) | Reference |

| U87 | Glioblastoma | Cytotoxicity | Cell Viability | Resistant | - | [1] |

| MGG4 GSCs | Glioblastoma | Cytotoxicity | Cell Viability | 0.06 - 6 µM | - | [1] |

| Endothelial Cells | - | Cytotoxicity | Cell Viability | - | - | [1] |

| HK1-LMP1 | Nasopharyngeal Carcinoma | MTT | Growth Inhibition | 1.09 µmol/L | 66% | [6] |

| C666-1 | Nasopharyngeal Carcinoma | MTT | Growth Inhibition | 7.26 µmol/L | 46% | [6] |

| CNE-2 | Nasopharyngeal Carcinoma | MTT | Growth Inhibition | 0.8 - 7 µM | 45 - 87% | [7] |

| HNE-1 | Nasopharyngeal Carcinoma | MTT | Growth Inhibition | 0.8 - 7 µM | 45 - 87% | [7] |

| HONE-1-EBV | Nasopharyngeal Carcinoma | MTT | Growth Inhibition | 0.8 - 7 µM | 45 - 87% | [7] |

| GB1B | Glioblastoma | MTT | Cell Proliferation | 3.58 µM (3 days), 2.21 µM (7 days) | - | [8] |

| CIPp | Canine Mammary Gland Tumor | CCK | Cell Viability | - | Significant decrease at 24, 48, 72h | [9] |

| CIPm | Canine Mammary Gland Tumor | CCK | Cell Viability | - | Significant decrease at 24, 48, 72h | [9] |

Experimental Protocols: In Vitro Assays

Cell Viability and Cytotoxicity Assays (MTT & CCK):

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Axitinib was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations (e.g., 0.3 µM to 80 µM).[8] Control wells received the vehicle only.

-

Incubation: The plates were incubated for specified time periods (e.g., 24, 48, 72 hours, or up to 7 days).[8][9]

-

MTT Assay: For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.

-

CCK Assay: For the Cell Counting Kit-8 (CCK) assay, a solution containing WST-8 was added to each well. The amount of formazan dye generated by the activity of dehydrogenases in living cells is directly proportional to the number of living cells. The absorbance was measured at a specific wavelength.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy

Following promising in vitro results, the efficacy of Axitinib was evaluated in various preclinical animal models. These studies aimed to assess the drug's ability to inhibit tumor growth and angiogenesis in a more complex biological system.

Summary of In Vivo Data

| Tumor Model | Animal Model | Axitinib Dose | Key Findings | Reference |

| U87 Intracranial Tumors | Mice | Daily systemic administration | Significantly extended survival; decreased tumor-associated vascularity. | [1] |

| MGG4 GSC Intracranial Tumors | Mice | Daily systemic administration | Significantly extended survival; decreased tumor-associated vascularity. | [1] |

| 005 GSC Intracranial Tumors | Mice | Daily systemic administration | Significantly extended survival; decreased tumor-associated vascularity. | [1] |

| HK1-LMP1 Xenograft | Mice | - | Significant tumor growth inhibition; reduced microvessel density; induced extensive tumor necrosis. | [6] |

| CNE-2 Xenograft | Mice | - | Significant tumor growth inhibition (32-63% reduction vs. 0-10% in control); reduced microvessel density. | [7] |

| Human Xenografts (Breast, Colon, Lung, Melanoma, Neuroblastoma) | Mice | Twice daily oral administration | Dose-dependent tumor growth inhibition; inhibition of angiogenesis and blood flow. | [1][10] |

| RIP-Tag2 Transgenic Mice | Mice | - | Disappearance of endothelial fenestrations; decreased blood flow; diminished new vessel sprouting within 24 hours; ~80% reduction in vascular density after 7 days. | [5] |

| Human Renal Cell Carcinoma Xenografts | Mice | - | Dose-dependent tumor growth inhibition; reduction in CD31 staining (microvessel density). | [5] |

Experimental Protocols: In Vivo Studies

Xenograft Tumor Models:

-

Cell Implantation: Human tumor cells (e.g., U87, HK1-LMP1) were subcutaneously or orthotopically implanted into immunocompromised mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Drug Administration: Axitinib was administered orally, typically on a daily or twice-daily schedule.[10] A vehicle control group was included in all experiments.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Efficacy Assessment: The primary endpoint was often tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group. In survival studies, the endpoint was the median survival time.

-

Histological Analysis: At the end of the study, tumors were excised, and histological analysis was performed to assess parameters such as microvessel density (using markers like CD31), cellularity, and necrosis.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by Axitinib and a typical experimental workflow for preclinical evaluation.

References

- 1. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 5. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of the antitumor activity of axitinib in canine mammary gland tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

The Architecture of Precision: A Technical Guide to the Structure-Based Design and Development of Axitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib (Inlyta®) is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs).[1][2] Approved for the treatment of advanced renal cell carcinoma (RCC) after the failure of one prior systemic therapy, its development is a landmark example of a successful structure-based drug design strategy.[3][4] This approach utilized detailed knowledge of the three-dimensional structure of the target protein to design a highly specific and effective inhibitor.[5] This guide provides an in-depth technical overview of the core principles, experimental methodologies, and critical data that defined the discovery and development of Axitinib.

Target Rationale: VEGFR Signaling in Angiogenesis and RCC

The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth, invasion, and metastasis.[4][6] In many cancers, particularly clear cell RCC, the VHL tumor suppressor gene is inactivated, leading to the constitutive upregulation of VEGF.[6] VEGF ligands bind to and activate three receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.[6][7]

VEGFR-2 is considered the primary mediator of the mitogenic, migratory, and survival signals that VEGF transmits to endothelial cells.[8][9] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[8] This phosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, and survival.[8][10] Therefore, inhibiting VEGFR-2 kinase activity presents a highly rational approach to block tumor angiogenesis and suppress cancer progression.

Structure-Based Drug Design and Discovery

The development of Axitinib was a deliberate and iterative process guided by X-ray crystallography to optimize the binding of a novel indazole scaffold to the ATP-binding pocket of the VEGFR-2 kinase domain.[5]

The core strategy involved:

-

Lead Identification: High-throughput screening identified a substituted indazole derivative as a promising starting point for inhibition.

-

Co-crystallization and Structural Analysis: The initial lead compounds were co-crystallized with the VEGFR-2 kinase domain. The resulting structures revealed key interactions and provided a molecular blueprint for optimization.

-

Iterative Design and Synthesis: Guided by the crystal structures, medicinal chemists synthesized new analogs with modifications designed to enhance binding affinity and selectivity. A key discovery was that Axitinib binds to the "DFG-out" (inactive) conformation of the kinase, a feature that contributes to its selectivity.[5][11]

-

Structure-Activity Relationship (SAR) Optimization: This iterative cycle of design, synthesis, and biological testing refined the molecule. The N-methylbenzamide side chain was optimized to extend into a deep hydrophobic pocket, and the vinyl-pyridine moiety was positioned to form crucial interactions, significantly improving potency.

The final structure of Axitinib (C₂₂H₁₈N₄OS) is an indazole derivative that binds with high affinity to the ATP-binding site of VEGFRs, preventing kinase activation.[12][13]

Below is a diagram illustrating the iterative workflow of structure-based drug design that led to the development of Axitinib.

Mechanism of Action and Signaling Pathway Inhibition

Axitinib is a potent inhibitor of VEGFR-1, -2, and -3.[12] It competitively binds to the intracellular ATP-binding site within the kinase domain, stabilizing the enzyme in an inactive conformation.[4][12] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[4][14] By inhibiting VEGFR signaling in endothelial cells, Axitinib blocks cell proliferation, migration, and survival, leading to a decrease in tumor blood flow and permeability.[12]

The following diagram details the VEGFR signaling pathway and the point of inhibition by Axitinib.

Quantitative Data Summary

The potency and selectivity of Axitinib have been extensively characterized through in vitro and in vivo studies.

Table 1: Kinase Inhibitory Potency of Axitinib

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Axitinib against key receptor tyrosine kinases. The low picomolar to nanomolar values for VEGFRs highlight its high potency, while the higher values for other kinases demonstrate its selectivity.

| Kinase Target | IC₅₀ (nmol/L) | Reference |

| VEGFR-1 | 0.1 | [1][12][14] |

| VEGFR-2 | 0.2 | [1][12][14] |

| VEGFR-3 | 0.1 - 0.3 | [1][12][14] |

| PDGFRα | 5 | [1] |

| PDGFRβ | 1.6 | [1][14] |

| c-Kit | 1.7 | [1][14] |

Data compiled from multiple sources indicating high potency against VEGFR family kinases.[1][12][14]

Table 2: Cellular Anti-Proliferative Activity of Axitinib

This table shows the IC₅₀ values for Axitinib in different cell-based assays, demonstrating its ability to inhibit cellular functions driven by VEGF signaling.

| Cell Line | Assay Type | IC₅₀ (µM) | Duration | Reference |

| HUVEC (non-VEGF stimulated) | Proliferation | 0.573 | - | [14] |

| Glioblastoma (GB1B) | Viability (MTT) | 3.58 | 3 days | [15][16] |

| Glioblastoma (GB1B) | Viability (MTT) | 2.21 | 7 days | [15][16] |

Table 3: Key Pharmacokinetic Properties of Axitinib in Humans (5 mg Dose)

This table outlines the clinical pharmacokinetic profile of Axitinib, which is characterized by rapid absorption and a relatively short half-life.

| Parameter | Value | Reference |

| Absorption | ||

| Tₘₐₓ (Time to Peak Plasma Conc.) | 2.5 - 4.1 hours | [3][7][12] |

| Absolute Bioavailability | 58% | [7][12] |

| Distribution | ||

| Plasma Protein Binding | >99% (primarily albumin) | [3][7][12] |

| Apparent Volume of Distribution (Vd) | 160 L | [3][7] |

| Metabolism | ||

| Primary Pathway | Hepatic (CYP3A4/5) | [3][4][7] |

| Secondary Pathways | CYP1A2, CYP2C19, UGT1A1 | [3][4][7] |

| Elimination | ||

| Plasma Half-life (t₁/₂) | 2.5 - 6.1 hours | [3][7][17] |

| Clearance | 38 L/h | [3] |

Experimental Protocols

The development and characterization of Axitinib relied on a suite of standardized biochemical and cellular assays.

Protocol 1: VEGFR-2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

-

Reagents & Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, Europium cryptate-labeled anti-phosphotyrosine antibody (acceptor), and Streptavidin-XL665 (donor).

-

Procedure: a. The VEGFR-2 enzyme, peptide substrate, and varying concentrations of Axitinib (or control) are incubated in an assay buffer in a microplate. b. The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. c. The reaction is stopped by adding a detection mixture containing the HTRF antibody reagents. d. After another incubation period, the plate is read on an HTRF-compatible reader, which measures the ratio of fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: The HTRF ratio is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to a no-inhibitor control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.[18]

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of Axitinib on the viability and metabolic activity of cells, serving as a measure of anti-proliferative effects.

-

Cell Seeding: Human umbilical vein endothelial cells (HUVEC) or other relevant cell lines (e.g., glioblastoma cells) are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.[15][16]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Axitinib or a vehicle control. The cells are incubated for a specified duration (e.g., 3 to 7 days).[15][16]

-

MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization & Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are calculated from the resulting dose-response curves.[16]

Protocol 3: X-ray Crystallography of Axitinib-VEGFR2 Complex

This protocol outlines the general steps to determine the three-dimensional structure of Axitinib bound to its target.

-

Protein Expression and Purification: The human VEGFR-2 kinase domain is expressed in a suitable system (e.g., insect cells) and purified to high homogeneity using chromatography techniques.

-

Crystallization: The purified protein is mixed with a molar excess of Axitinib. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives under controlled conditions (e.g., vapor diffusion).

-

Data Collection: Once suitable crystals are formed, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The molecular structure of the protein-ligand complex is built into this map. The model is then refined to best fit the experimental data, yielding atomic coordinates that reveal the precise binding mode of Axitinib, including all hydrogen bonds and hydrophobic interactions.[11][19]

Conclusion

Axitinib stands as a testament to the power of structure-based drug design. By leveraging detailed atomic-level insights into the target's binding site, researchers were able to engineer a molecule with exceptional potency and selectivity against VEGFRs. The comprehensive preclinical and clinical data underscore its efficacy in inhibiting angiogenesis and its significant role in the therapeutic arsenal against advanced renal cell carcinoma. This technical guide highlights the integrated, multidisciplinary approach—spanning molecular biology, medicinal chemistry, and clinical pharmacology—that is essential for the successful development of targeted cancer therapies.

References

- 1. dovepress.com [dovepress.com]

- 2. Axitinib in the treatment of renal cell carcinoma: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. inlyta.pfizerpro.com [inlyta.pfizerpro.com]

- 7. pfizermedical.com [pfizermedical.com]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]

- 11. researchgate.net [researchgate.net]

- 12. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ovid.com [ovid.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Axitinib's Effect on Vascular Endothelial Growth Factor Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Axitinib, a potent and selective second-generation tyrosine kinase inhibitor (TKI), with a primary focus on its interaction with Vascular Endothelial Growth Factor Receptors (VEGFRs). This document details the quantitative measures of its inhibitory activity, comprehensive experimental protocols to assess its efficacy, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

Axitinib functions as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of VEGFRs, effectively blocking the downstream signaling cascades that lead to angiogenesis, tumor growth, and metastasis.[1] By selectively targeting VEGFR-1, -2, and -3, Axitinib disrupts the crucial processes of endothelial cell proliferation, migration, and survival that are fundamental to the formation of new blood vessels required for tumor sustenance.[2][3]

Data Presentation: Quantitative Inhibition Data

Axitinib's potency and selectivity are demonstrated by its low half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) against VEGFRs compared to other receptor tyrosine kinases. The following tables summarize the quantitative data from various in vitro and cellular assays.

| Target Kinase | IC50 (nM) | Cell Type/Assay Condition |

| VEGFR-1 | 0.1 - 1.2 | Porcine aorta endothelial cells, Transfected PAE cells |

| VEGFR-2 | 0.2 - 7.3 | Porcine aorta endothelial cells, HUVECs |

| VEGFR-3 | 0.1 - 0.3 | Porcine aorta endothelial cells |

| PDGFRβ | 1.6 | Porcine aorta endothelial cells |

| c-Kit | 1.7 | Porcine aorta endothelial cells |

Table 1: Axitinib IC50 Values for Various Receptor Tyrosine Kinases. [4][5][6][7] This table highlights the potent and selective inhibitory activity of Axitinib against the VEGFR family.

| Parameter | Value | Notes |

| Ki for BCR-ABL1 (T315I) | 149 pM | High affinity for the autophosphorylated form.[4] |

Table 2: Axitinib Inhibition Constant (Ki) for BCR-ABL1. While primarily a VEGFR inhibitor, Axitinib also demonstrates high affinity for the T315I mutant of BCR-ABL1.

Signaling Pathways

Axitinib's inhibition of VEGFRs disrupts multiple downstream signaling pathways critical for angiogenesis. The binding of VEGF to its receptor normally triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[8][9] This initiates a cascade of intracellular signaling events.

References

- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Axitinib | VEGFR | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Axitinib: A Second-Generation Tyrosine Kinase Inhibitor in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Axitinib (Inlyta®) is an oral, potent, and selective second-generation tyrosine kinase inhibitor (TKI).[1][2] It represents a significant advancement in targeted cancer therapy, particularly for advanced renal cell carcinoma (RCC).[3] As a second-generation inhibitor, Axitinib was designed for greater potency and selectivity against its primary targets compared to first-generation agents.[1][4] Its mechanism of action centers on the inhibition of vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of tumor angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[3][5] This guide provides a comprehensive technical overview of Axitinib, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

Axitinib's primary therapeutic effect is derived from its potent inhibition of VEGFR-1, VEGFR-2, and VEGFR-3.[3][5] It is an indazole derivative that functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of these receptors.[2][3] This action prevents receptor autophosphorylation and activation, thereby blocking the downstream signaling cascades essential for angiogenesis, endothelial cell proliferation, migration, and survival.[3][6]

The blockade of VEGFR signaling leads to a reduction in the phosphorylation of key downstream effectors, including protein kinase B (AKT), endothelial nitric oxide synthase (eNOS), and mitogen-activated protein kinases (ERK1/2).[2][7] While highly selective for VEGFRs, Axitinib also demonstrates inhibitory activity against platelet-derived growth factor receptors (PDGFRα/β) and c-Kit at nanomolar concentrations, though with significantly less potency.[2][8] This high selectivity for VEGFRs is a distinguishing feature, with an in vitro potency that is reported to be 50-450 times higher than that of first-generation inhibitors.[1]

Axitinib inhibits VEGFR autophosphorylation by blocking the ATP-binding site.

Inhibitory Profile

Axitinib's potency is demonstrated by its low half-maximal inhibitory concentration (IC50) values against its target kinases.

| Target Kinase | IC50 (nmol/L) | Reference(s) |

| VEGFR-1 | 0.1 | [2][8][9] |

| VEGFR-2 | 0.2 | [2][8][9] |

| VEGFR-3 | 0.1 - 0.3 | [2][8][9] |

| PDGFR-β | 1.6 | [9] |

| c-Kit | 1.7 | [9] |

| Table 1: In Vitro Inhibitory Activity of Axitinib |

Pharmacokinetic Profile

Axitinib is administered orally and is rapidly absorbed. Its pharmacokinetic properties are summarized below.

| Parameter | Value | Reference(s) |

| Absorption | ||

| Time to Max. Concentration (Tmax) | 2.5 - 4.1 hours | [1][10] |

| Absolute Bioavailability | 58% | [10][11] |

| Distribution | ||

| Plasma Protein Binding | >99% (primarily to albumin) | [1][11] |

| Volume of Distribution (Vd) | 160 L | [1][11] |

| Metabolism | ||

| Primary Enzymes | CYP3A4/5 | [1][11][12] |

| Secondary Enzymes | CYP1A2, CYP2C19, UGT1A1 | [1][11][12] |

| Elimination | ||

| Half-life (t1/2) | 2.5 - 6.1 hours | [1][11] |

| Route of Elimination | ~41% in feces, ~23% in urine | [1][13] |

| Table 2: Summary of Axitinib Pharmacokinetic Properties |

Clinical Efficacy in Advanced Renal Cell Carcinoma

Axitinib is primarily approved for the treatment of advanced RCC after the failure of one prior systemic therapy.[1][3] Its efficacy has been established in several key clinical trials.

AXIS Phase III Trial

The pivotal AXIS trial was a randomized, controlled, open-label, multicenter phase 3 study that compared the efficacy and safety of Axitinib with Sorafenib in patients with metastatic RCC (mRCC) who had failed prior systemic treatment.[14] Axitinib demonstrated a statistically significant improvement in progression-free survival (PFS) compared to Sorafenib.[14][15]

| Endpoint | Axitinib (n=361) | Sorafenib (n=362) | Hazard Ratio (95% CI) | p-value | Reference(s) |

| Median PFS (Independent Review) | 6.7 months | 4.7 months | 0.665 (0.544–0.812) | <0.0001 | [14] |

| Median PFS (Investigator Assessed) | 8.3 months | 5.7 months | 0.656 (0.552-0.779) | <0.0001 | [16] |

| Objective Response Rate (ORR) | 19.4% | 9.4% | N/A | 0.0001 | [15] |

| Median Overall Survival (OS) | 20.1 months | 19.2 months | 0.969 (0.800-1.174) | 0.3744 | [16] |

| Table 3: Efficacy Results from the AXIS Phase III Trial |

Phase II Trial Data

Prior to the AXIS trial, several phase II studies demonstrated Axitinib's significant antitumor activity in patients with mRCC.

| Patient Population | Key Outcome | Value | Reference(s) |

| Cytokine-Refractory (Western) | Objective Response Rate (ORR) | 44.2% | [17] |

| Median Time to Progression | 15.7 months | [17] | |

| Median Overall Survival (OS) | 29.9 months | [17] | |

| Sorafenib-Refractory | Objective Response Rate (ORR) | 22.6% | [17] |

| Median Progression-Free Survival (PFS) | 7.4 months | [17] | |

| Median Overall Survival (OS) | 13.6 months | [17] | |

| Cytokine-Refractory (Japanese) | Objective Response Rate (ORR) | 55% | [17] |

| Median Progression-Free Survival (PFS) | 12.9 months | [17] | |

| Table 4: Summary of Key Phase II Clinical Trial Results in mRCC |

Experimental Protocols

The evaluation of TKIs like Axitinib involves a series of in vitro and in vivo assays to determine potency, selectivity, and cellular effects.

Kinase Inhibition Assay (ELISA-based Method)

This protocol provides a general methodology for determining the IC50 value of an inhibitor against a specific receptor tyrosine kinase (RTK).

-

Plate Coating: 96-well microplates are coated with a capture antibody specific to the RTK of interest (e.g., anti-VEGFR-2 antibody) and incubated overnight.[9]

-

Cell Lysate Preparation: Cells overexpressing the target RTK (e.g., Porcine Aortic Endothelial cells) are cultured and then lysed to release cellular components, including the kinase.[9]

-

Kinase Reaction: The prepared cell lysate is added to the coated wells. The kinase reaction is initiated by adding ATP and the specific growth factor (e.g., VEGF) to stimulate autophosphorylation. This is performed across a range of Axitinib concentrations.

-

Detection: After incubation, the wells are washed. A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically recognizes the phosphorylated form of the RTK is added.

-

Signal Measurement: A substrate for the enzyme is added, which produces a measurable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the level of kinase activity.

-

Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each Axitinib concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of an inhibitor on the proliferation and viability of endothelial cells.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates and allowed to adhere for 24 hours.[9]

-

Compound Treatment: Axitinib is added to the cells at a range of concentrations (e.g., 1 nM to 10 µM) and incubated for a specified period (e.g., 72 hours).[9]

-

MTS Reagent Addition: An MTS tetrazolium substrate solution is added to each well. Viable, metabolically active cells will reduce the MTS reagent into a formazan product that is soluble in the culture medium.

-

Incubation and Measurement: The plate is incubated for 1-4 hours to allow for the color change to develop. The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The effect of Axitinib on cell viability is calculated, and an IC50 value can be determined.

A typical workflow for the preclinical and clinical evaluation of a TKI.

Mechanisms of Resistance

As with other targeted therapies, resistance to Axitinib can develop, either intrinsically or acquired after an initial response.[18] The mechanisms are complex but can involve:

-

Activation of Bypass Pathways: Upregulation of alternative pro-angiogenic signaling pathways can compensate for VEGFR blockade. Overexpression and activation of receptor tyrosine kinases like MET and AXL have been implicated in resistance to VEGFR-targeted therapies.[18]

-

Genetic Alterations: Mutations in genes downstream of VEGFR, or in genes that regulate apoptosis, can confer resistance. For example, the upregulation of Nuclear protein 1 (NUPR1) has been shown to be involved in resistance to Axitinib in ccRCC cell lines by inhibiting apoptosis.[19]

-

Tumor Microenvironment: The complex interplay of cells and factors within the tumor microenvironment can contribute to resistance, for instance, by promoting hypoxia which in turn can drive angiogenesis through alternative mechanisms.[20]

Conclusion

Axitinib is a highly potent and selective second-generation VEGFR tyrosine kinase inhibitor that has become a standard of care in the second-line treatment of advanced renal cell carcinoma.[4][16] Its well-defined mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy in robust clinical trials underscore its importance in the oncologist's armamentarium. Ongoing research continues to explore its role in combination with other agents, such as immune checkpoint inhibitors, and to better understand and overcome mechanisms of resistance, aiming to further improve outcomes for patients with advanced cancers.[21][22]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 4. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pharmacological targeting of VEGFR signaling with axitinib inhibits Tsc2-null lesion growth in the mouse model of lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. ovid.com [ovid.com]

- 11. pfizermedical.com [pfizermedical.com]

- 12. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. scholars.northwestern.edu [scholars.northwestern.edu]

- 15. ascopubs.org [ascopubs.org]

- 16. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Axitinib for the management of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Resistance to Pembrolizumab and Axitinib in Renal Cell Carcinoma: Clinical and Genomic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Mechanism of nuclear protein 1 in the resistance to axitinib in clear cell renal cell carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. actionkidneycancer.org [actionkidneycancer.org]

- 22. Frontiers | Axitinib Reverses Resistance to Anti-Programmed Cell Death-1 Therapy in a Patient With Renal Cell Carcinoma [frontiersin.org]

Methodological & Application

Axitinib In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] These receptors are crucial mediators of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis.[1] By binding to the ATP-binding site of VEGFRs, Axitinib inhibits receptor phosphorylation and subsequent downstream signaling, effectively blocking endothelial cell proliferation, migration, and survival.[1][4] This targeted mechanism of action makes Axitinib a significant therapeutic agent in oncology, particularly for the treatment of advanced renal cell carcinoma (RCC).[1][2]

These application notes provide a detailed protocol for assessing the in vitro efficacy of Axitinib on cancer cell viability using common colorimetric and luminescent assays. The provided methodologies are intended to guide researchers in designing and executing robust experiments to determine the cytotoxic and cytostatic effects of Axitinib.

Mechanism of Action

Axitinib exerts its anti-cancer effects by potently and selectively inhibiting VEGFR-1, -2, and -3.[3][5] Beyond VEGFRs, at nanomolar concentrations, it also shows inhibitory activity against platelet-derived growth factor receptors (PDGFRα/β) and c-Kit.[3][6] The inhibition of these receptor tyrosine kinases blocks critical signaling pathways involved in tumor angiogenesis and growth. Specifically, Axitinib's blockade of VEGFR signaling leads to a reduction in the phosphorylation of downstream effectors such as protein kinase B (Akt), and mitogen-activated protein kinases (ERK1/2).[3]

Axitinib Signaling Pathway

Caption: Axitinib inhibits VEGFR, blocking downstream signaling pathways like PI3K/Akt and PLCγ/MAPK.

Data Presentation

The following tables summarize exemplary data for Axitinib's in vitro activity across various cancer cell lines.

Table 1: IC50 Values of Axitinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 | Reference |

| A-498 | Renal Cell Carcinoma | MTT | 96 | 13.6 µM | [7] |

| Caki-2 | Renal Cell Carcinoma | MTT | 96 | 36 µM | [7] |

| GB1B | Glioblastoma | MTT | 72 | 3.58 µM | [8] |

| GB1B | Glioblastoma | MTT | 168 | 2.21 µM | [8] |

| IGR-N91 | Neuroblastoma | MTS | 72 | >10,000 nM | [6] |

| IGR-NB8 | Neuroblastoma | MTS | 72 | 849 nM | [6] |

| SH-SY5Y | Neuroblastoma | MTS | 72 | 274 nM | [6] |

| HUVEC | Endothelial Cells | MTS | 72 | 573 nM | [6] |

Table 2: Axitinib Target Kinase Inhibition

| Kinase Target | IC50 (nM) | Reference |

| VEGFR-1 | 0.1 | [6] |

| VEGFR-2 | 0.2 | [6] |

| VEGFR-3 | 0.1-0.3 | [6] |

| PDGFRβ | 1.6 | [6] |

| c-Kit | 1.7 | [6] |

Experimental Protocols

Experimental Workflow for Cell Viability Assays

Caption: General workflow for assessing cell viability after Axitinib treatment.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing cell viability.[7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Axitinib (powder or stock solution)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Axitinib Treatment:

-

Prepare a stock solution of Axitinib in DMSO.

-

Perform serial dilutions of Axitinib in complete culture medium to achieve the desired final concentrations (e.g., 0.3 µM to 80 µM).[8] Include a vehicle control (medium with the same concentration of DMSO used for the highest Axitinib concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared Axitinib dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[7][8]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of Axitinib that inhibits cell viability by 50%.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and is suitable for a high-throughput format.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

Axitinib (powder or stock solution)

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells into an opaque-walled 96-well plate at the desired density in a final volume of 100 µL per well.

-

Include control wells with medium only for background luminescence measurement.

-

Incubate the plate overnight at 37°C and 5% CO₂.

-

-

Axitinib Treatment:

-

Prepare serial dilutions of Axitinib in complete culture medium as described in the MTT protocol.

-

Add the desired volume of Axitinib dilutions or vehicle control to the respective wells.

-

Incubate the plate for the chosen duration (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement and Analysis:

-

Record the luminescence using a luminometer.

-

Subtract the average background luminescence from all experimental readings.

-

Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the in vitro efficacy of Axitinib. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs, with the latter offering higher sensitivity and a more streamlined workflow suitable for high-throughput screening. Accurate determination of cell viability and IC50 values is crucial for understanding the therapeutic potential of Axitinib and for the development of novel anti-cancer strategies.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Axitinib - Wikipedia [en.wikipedia.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ch.promega.com [ch.promega.com]

Application Notes and Protocols for Axitinib Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3.[1][2] These receptors are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[1][2] By inhibiting VEGFR signaling, axitinib can effectively suppress tumor growth, proliferation, and metastasis.[1][2] Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are indispensable preclinical tools for evaluating the in vivo efficacy of anti-cancer agents like axitinib.

These application notes provide detailed protocols for the preparation and administration of axitinib in mouse xenograft studies, establishment of subcutaneous xenograft models, and monitoring of tumor growth. Additionally, a summary of axitinib's efficacy in various xenograft models is presented, along with a visualization of its mechanism of action.

Data Presentation: Efficacy of Axitinib in Mouse Xenograft Models

The following table summarizes the anti-tumor activity of axitinib in various mouse xenograft models.

| Tumor Type | Cell Line | Mouse Strain | Axitinib Dose and Schedule | Key Findings | Reference |

| Gastrointestinal Stromal Tumor (GIST) | GIST-T1 | Nude | 30 mg/kg, oral gavage, once daily | Significant inhibition of tumor growth. | [1] |

| Epithelial Ovarian Cancer (EOC) | A2780, RMG1 | Nude | 30 mg/kg, oral gavage, twice daily | Significantly lower tumor weight (50% reduction) compared to control.[3] | [3] |

| Breast Cancer | MCF-7/ADR | Nude | 60 mg/kg, oral gavage, twice daily | Significant suppression of tumor growth when combined with dopamine.[4] | [4] |

| Non-Small Cell Lung Cancer (NSCLC) | A549 | Nude | Not specified | Complete response with no detectable residual tumor nodules when combined with radiation.[5] | [5] |

| Glioblastoma | MGG123 (GSCs) | Athymic | 50 mg/kg, intraperitoneal injection | Significantly extended median survival. |